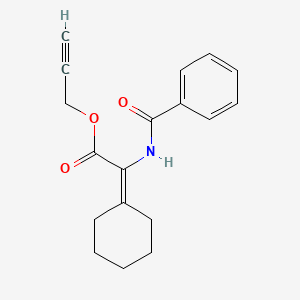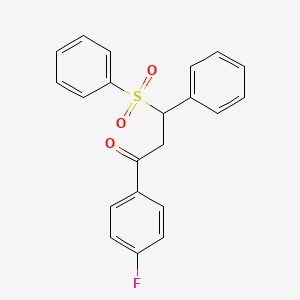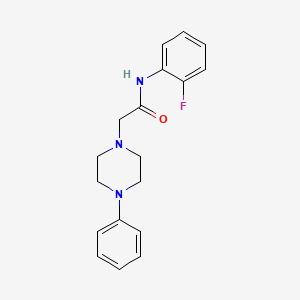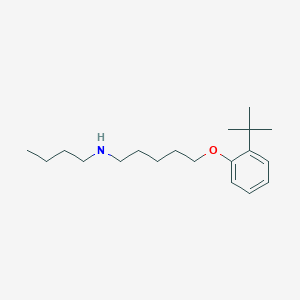
(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate is a complex organic compound with a unique structure that includes a chlorophenyl group, two bromine atoms, and a pentylcyclohexyl group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Green chemistry principles may also be applied to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction uses palladium catalysts and boron reagents under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromo-4-chlorophenol: This compound shares the dibromo and chlorophenyl groups but lacks the pentylcyclohexyl and benzoate moieties.
2,6-Dibromo-4-chloroanisole: Similar in structure but contains a methoxy group instead of the pentylcyclohexyl group.
Uniqueness
(2-Chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
IUPAC Name |
(2-chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Br2ClO2/c1-2-3-4-7-16-10-12-17(13-11-16)18-14-19(25)23(20(26)15-18)24(28)29-22-9-6-5-8-21(22)27/h5-6,8-9,14-17H,2-4,7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBKHXSKKRGJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)Br)C(=O)OC3=CC=CC=C3Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Br2ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B5085530.png)
![2-[(1-carboxypropyl)thio]nicotinic acid](/img/structure/B5085533.png)

![6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5085552.png)

![4-(2-FLUOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLIC ACID](/img/structure/B5085567.png)

![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5085586.png)
![N-{4-hydroxy-3,5-dimethyl-2-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5085591.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5085599.png)
![1-methoxy-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]propan-2-amine](/img/structure/B5085601.png)
![2-[(2,3-difluorophenoxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5085604.png)

![N-(3-chloro-4-methylphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B5085633.png)
